molecular formula C9H9NO B089012 (S)-(-)-alpha-Methylbenzyl isocyanate CAS No. 14649-03-7

(S)-(-)-alpha-Methylbenzyl isocyanate

Cat. No. B089012
CAS RN: 14649-03-7
M. Wt: 147.17 g/mol
InChI Key: JJSCUXAFAJEQGB-QMMMGPOBSA-N
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Description

Isocyanates are a family of highly reactive, low molecular weight chemicals . They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers . They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .


Synthesis Analysis

Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . A catalytic amount of N-methylimidazole (NMI) accelerated a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .


Molecular Structure Analysis

The structure of polyols or isocyanate can be easily performed using various chemical approaches that provide polyurethanes with a range of properties . For example, an elastic polyurethane can be synthesized by using a polyol with a linear structure and high molecular weight with low functionality .


Chemical Reactions Analysis

The reactions between substituted isocyanates (RNCO) and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .


Physical And Chemical Properties Analysis

Isocyanates are widely used in many industrial processes because of their high activity and affinity to many substances, which lead to polymerization, as well as the properties for the resulting polymers . They are used in the production of adhesives, elastomers, binders, flexible or rigid foams, paints, and lacquers .

Scientific Research Applications

  • Synthesis of Optically Active Polymers : (S)-(-)-alpha-Methylbenzyl isocyanate has been utilized in the synthesis of novel optically active aromatic isocyanates and their polymers. These polymers exhibit large specific rotations and intense circular dichroism (CD) absorption, indicating a predominantly one-handed helical conformation of the polymer main chain (Maeda & Okamoto, 1998).

  • Chiral Derivatization for Stereomer Analysis : This compound has been used in chiral derivatization for determining the stereochemical composition of certain compounds during chemical process development, as demonstrated in a study involving β-adrenoceptor agents (Novak & Dimichele, 2014).

  • Drug Monitoring Applications : In another study, (S)-(-)-alpha-Methylbenzyl isocyanate was used for derivatization of a racemic compound developed as an imidazoline binding sites ligand. This was part of a kinetic study to establish conditions suitable for experimental drug monitoring (Matoga et al., 2002).

  • Analyzing Tobacco Metabolites : It has been used in determining the absolute configuration of tobacco-specific nitrosamine metabolites, contributing significantly to understanding the metabolic pathways of these compounds (Hecht, Spratt, & Trushin, 2000).

  • Cycloaddition Reactions : Studies have also explored its use in [2+2] cycloaddition reactions under high pressure to produce β-lactams, with specific focus on diastereoselectivity and reaction conditions (Taguchi & Oishi, 1998).

  • Investigation of Nucleophilic Substitution : The compound's derivatives have been studied for their nucleophilic substitution reactions, offering insights into their chemical reactivity and potential applications in synthesis (Ōae et al., 1983).

  • Biomarker Development for Isocyanate Exposure : This compound has been instrumental in developing methods for quantitating isocyanate-specific hemoglobin adducts, crucial for monitoring occupational exposure to isocyanates (Sabbioni et al., 2000).

  • Synthesis of Functionalized Oxazolidinones : It has been employed in the synthesis of enantiomerically pure oxazolidinones from aziridines, a crucial step in creating various pharmaceutical compounds (Park et al., 2003).

  • Airborne Isocyanate Determination : Research has also focused on its potential application in determining airborne isocyanates, contributing to occupational safety and health (Wu, Stoyanoff, & Gaind, 1991).

Safety And Hazards

Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing . Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . Preventing exposure to isocyanates is a critical step in eliminating the health hazard .

properties

IUPAC Name

[(1S)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSCUXAFAJEQGB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-alpha-Methylbenzyl isocyanate

CAS RN

14649-03-7
Record name (-)-α-Methylbenzyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14649-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(-)-α-methylbenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
NTN Van, SH Choi, KH Kim - Southeast Asian Journal of Sciences, 2016 - sajs.ntt.edu.vn
Stereoisomers of labetalol were derivatized with (S)-(-)-alpha-methylbenzyl isocyanate (S-(-)-MBIC) forming their diastereomers, R, S-labetalol-S-(-)-MBIC, S, R-labetalol-S-(-)-MBIC, R, …
Number of citations: 2 sajs.ntt.edu.vn
M Meloche, M Jutras, I St-Jean, S de Denus… - … of Pharmaceutical and …, 2021 - Elsevier
A sensitive liquid chromatography-tandem mass spectrometry (LC–MS/MS) assay was developed and validated for the quantification of (S)-metoprolol (MET) and its main metabolite, (S)…
Number of citations: 3 www.sciencedirect.com
S Antus, K Gulácsi, L Juhász, L Kiss… - Pure and applied …, 2004 - degruyter.com
The total synthesis of (−)-cabenegrin AI was achieved via (−)-6aR,11aR maackiain, which was obtained by optical resolution of racemic maackiain using S-(−)-alpha-methylbenzyl …
Number of citations: 15 www.degruyter.com
TJ Novak, L DiMichele - Journal of Liquid Chromatography & …, 2014 - Taylor & Francis
The reaction of chiral methylbenzyl and napthylethyl isocyanates with a β-adrenoceptor agent having two stereogenic centers and multiple reaction sites was investigated as a means of …
Number of citations: 2 www.tandfonline.com
H Aissaoui, M Holdener, C Gnerre… - …, 2023 - Wiley Online Library
Herein we report the structure‐activity relationship (SAR) studies and optimization of new highly potent and selective CRTH2 receptor antagonists as potential follow‐ups of our …
AF Qarah - 2017 - search.proquest.com
This dissertation describes new synthetic reactions promoted by superacid. The second chapter describes a cyclization of N-carbamoyl iminium ions to give 3, 4-dihydroquinazolin-2 (1H…
Number of citations: 2 search.proquest.com
NR Srinivas - Biomedical Chromatography, 2004 - Wiley Online Library
This report reviews the stereoselective data of a number of racemic drugs (n = 17) obtained from indirect chiral method (via diastereomer formation) in comparison to similar data …
T Zhou, J Zeng, S Liu, T Zhao, J Wu, W Lai, M He… - … of Chromatography B, 2015 - Elsevier
The chiral inversion has been a concerned issue during the research and development of a chiral drug. In this study, a sensitive chiral liquid chromatography–tandem mass …
Number of citations: 28 www.sciencedirect.com
Č Ružena, V Jindra, H Renáta - Open Chemistry, 2020 - degruyter.com
β 2 -Agonists (β 2 -adrenergic agonists, bronchodilatants, and sympathomimetic drugs) are a group of drugs that are mainly used in asthma and obstructive pulmonary diseases. In …
Number of citations: 9 www.degruyter.com
T Zhou, S Liu, T Zhao, J Zeng, M He, B Xu, S Qu… - … of Chromatography B, 2015 - Elsevier
A sensitive liquid chromatography-tandem mass spectrometry (LC–MS/MS) method has been developed for simultaneous chiral analysis of an antiasthma drug bambuterol, its key …
Number of citations: 15 www.sciencedirect.com

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